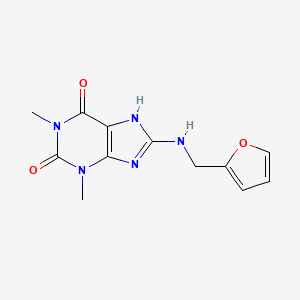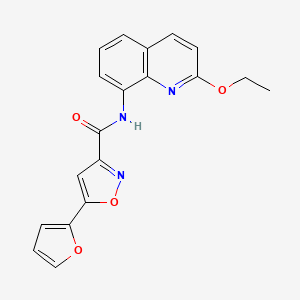
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione, also known as FMeAdo, is a purine derivative that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the regulation of cellular methylation processes.
Mecanismo De Acción
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione acts as a potent inhibitor of SAHH, which is involved in the regulation of cellular methylation processes. SAHH catalyzes the hydrolysis of SAH to adenosine and homocysteine, thereby regulating the intracellular concentration of SAH. 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione inhibits SAHH by binding to the enzyme's active site and preventing the hydrolysis of SAH. This leads to the accumulation of SAH, which inhibits DNA methylation and other cellular processes.
Biochemical and Physiological Effects:
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione has been shown to induce apoptosis in cancer cells and suppress viral replication in vitro. In addition, it has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune disorders. 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione is a potent inhibitor of SAHH and has been extensively studied for its potential therapeutic applications. Its availability in high yield and purity makes it a valuable tool for research purposes. However, 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione has some limitations in lab experiments. Its potent inhibitory activity can lead to off-target effects, and its high lipophilicity can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione. One potential direction is the development of more selective SAHH inhibitors that have fewer off-target effects. Another direction is the investigation of 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the development of novel drug delivery systems for 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione could improve its solubility and bioavailability. Overall, 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione represents a promising avenue for the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione involves the reaction of 2,6-diaminopurine with furfurylamine in the presence of acetic anhydride. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione. This method has been optimized for high yield and purity, making 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione readily available for research purposes.
Aplicaciones Científicas De Investigación
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. Its ability to inhibit SAHH makes it a promising candidate for the development of novel therapeutic agents. SAHH inhibition leads to the accumulation of S-adenosylhomocysteine (SAH), which in turn inhibits DNA methylation and other cellular processes. This can lead to the induction of apoptosis in cancer cells and the suppression of viral replication.
Propiedades
IUPAC Name |
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-6-7-4-3-5-20-7/h3-5H,6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQTRPUKDTFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2625099.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2625100.png)
![ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2625101.png)
![N-[4-(4-chlorophenoxy)phenyl]-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2625106.png)
![6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2625107.png)
![2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2625109.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one](/img/structure/B2625110.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2625118.png)
![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)